![molecular formula C17H14INO B13815067 1-[(4-iodophenyl)methyl]-2-methylindole-3-carbaldehyde](/img/structure/B13815067.png)
1-[(4-iodophenyl)methyl]-2-methylindole-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(4-Iodophenyl)methyl]-2-methylindole-3-carbaldehyde is an organic compound with significant interest in various fields of scientific research. This compound is characterized by the presence of an indole core, a methyl group, and an iodophenyl moiety, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-iodophenyl)methyl]-2-methylindole-3-carbaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-iodobenzyl bromide and 2-methylindole.
Reaction Conditions: The reaction is carried out under anhydrous conditions using a suitable solvent like dichloromethane or toluene. A base such as potassium carbonate is used to facilitate the reaction.
Procedure: The 4-iodobenzyl bromide is reacted with 2-methylindole in the presence of a base to form the desired product. The reaction mixture is then purified using column chromatography to obtain the pure compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions: 1-[(4-Iodophenyl)methyl]-2-methylindole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride can convert the aldehyde group to an alcohol.
Substitution: The iodophenyl moiety allows for substitution reactions, such as Suzuki-Miyaura coupling, to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Palladium-catalyzed Suzuki-Miyaura coupling using boronic acids.
Major Products:
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Various substituted indole derivatives.
科学的研究の応用
1-[(4-Iodophenyl)methyl]-2-methylindole-3-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the synthesis of indole-based pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1-[(4-iodophenyl)methyl]-2-methylindole-3-carbaldehyde involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to modulation of their activities.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and metabolism, contributing to its potential therapeutic effects.
類似化合物との比較
- 1-(4-Iodophenyl)-2-methyl-1H-imidazole
- 1-(4-Methylphenyl)-1H-imidazole-4-carboxylic acid hydrochloride
- 1-Cyclohexyl-1H-imidazole-4-carboxylic acid hydrochloride
特性
分子式 |
C17H14INO |
|---|---|
分子量 |
375.20 g/mol |
IUPAC名 |
1-[(4-iodophenyl)methyl]-2-methylindole-3-carbaldehyde |
InChI |
InChI=1S/C17H14INO/c1-12-16(11-20)15-4-2-3-5-17(15)19(12)10-13-6-8-14(18)9-7-13/h2-9,11H,10H2,1H3 |
InChIキー |
GDBBEGVKGVHZQW-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C2=CC=CC=C2N1CC3=CC=C(C=C3)I)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{1-{5-O-[bis-(4-methoxyphenyl)phenylmethyl]-2-deoxy-2-fluoro-D-arabinofuranosyl}-1,2-dihydro-2-oxo-4-pyrimidinyl}-benzamide](/img/structure/B13814993.png)
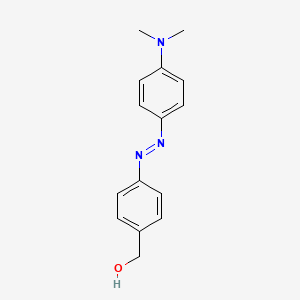
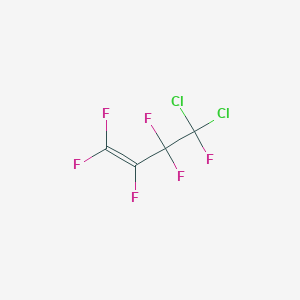
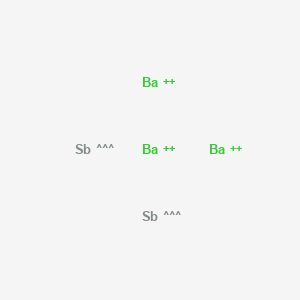
![3-Methyl-2-((E)-3-[1-[3-(trimethylammonio)propyl]-4(1H)-pyridinylidene]-1-propenyl)-1,3-benzothiazol-3-ium diiodide](/img/structure/B13815019.png)
![N-[Bis(phenoxy)phosphoryl]-2-dipropoxyphosphorylsulfanylethanamine](/img/structure/B13815020.png)

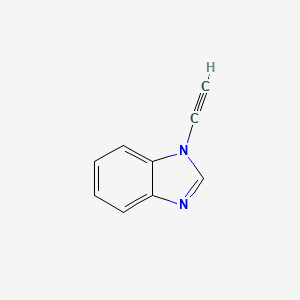
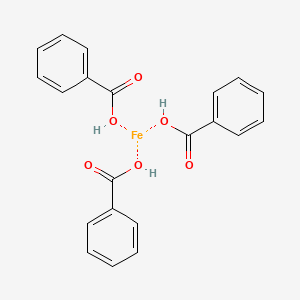
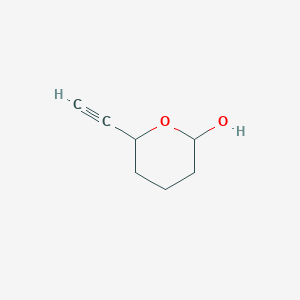
![[4-(4-Chloro-phenyl)-piperazin-1-YL]-pyridin-4-YL-acetic acid](/img/structure/B13815063.png)
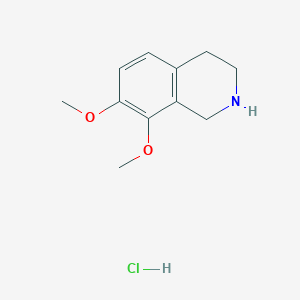
![1-Amino-3-[4-(aminocarbamothioylamino)phenyl]thiourea](/img/structure/B13815065.png)
